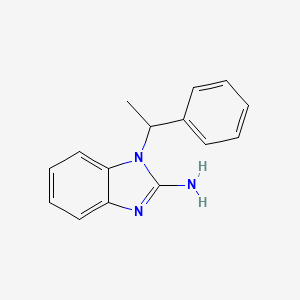

1-(1-phenylethyl)-1H-1,3-benzodiazol-2-amine

Description

Properties

IUPAC Name |

1-(1-phenylethyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-11(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)17-15(18)16/h2-11H,1H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHMSHYCJPFPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of o-Phenylenediamine with α-Phenylethyl Precursors

A common approach to synthesize benzimidazole derivatives involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. For this compound, the key step is the cyclization of o-phenylenediamine with 1-phenylethanone or related α-phenylethyl compounds under acidic or dehydrating conditions to form the benzimidazole ring system with the 1-phenylethyl substituent attached at the nitrogen atom.

- Typical reaction conditions include refluxing in acidic media such as formic acid or hydrochloric acid.

- The reaction often proceeds through initial Schiff base formation followed by cyclization and reduction steps.

- Iron powder or zinc in the presence of ammonium chloride can be used as reducing agents to facilitate cyclization and amine formation.

Reductive Cyclization Using Zinc and Ammonium Chloride

An effective method involves the reduction of nitro-substituted intermediates to amines using zinc and ammonium chloride in methanol/water mixtures under reflux. This step is critical for converting nitro precursors to the corresponding amines that cyclize to benzimidazole derivatives.

Alkylation of Benzimidazole Derivatives

Another route involves the alkylation of benzimidazole at the nitrogen atom using 1-phenylethyl halides (e.g., 1-phenylethyl bromide) under basic conditions such as potassium carbonate in polar aprotic solvents (e.g., DMF).

Microwave-Assisted Synthesis

Microwave irradiation has been employed in industrial and laboratory settings to accelerate the synthesis of benzimidazole derivatives.

- This approach reduces reaction times significantly (from hours to minutes).

- It enhances yields and purity by providing uniform heating and energy input.

- Microwave-assisted condensation of o-phenylenediamine with ketones or aldehydes is a scalable, green chemistry method for preparing this compound.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Condensation | o-Phenylenediamine + 1-phenylethanone, acid (HCl, formic acid), reflux | Cyclization to benzimidazole core | Acidic medium facilitates Schiff base formation |

| Reduction | Zinc powder, NH4Cl, MeOH/H2O (9:1), reflux | Reduction of nitro to amine | Mild reducing conditions, high yield |

| Alkylation | 1-Phenylethyl bromide, K2CO3, DMF, 80 °C | N-alkylation of benzimidazole | Polar aprotic solvent enhances nucleophilicity |

| Microwave-assisted cyclization | o-Phenylenediamine + ketone, sulfamide, diglyme, microwave irradiation | Rapid cyclization | Environmentally friendly, scalable |

Detailed Research Findings

Yield and Purity

- Typical yields for condensation and cyclization steps range from 70% to 90%.

- Microwave-assisted methods can achieve similar or higher yields with significantly reduced reaction times.

- Purity of the final compound is generally above 95%, confirmed by melting point (120-125 °C) and spectroscopic analysis.

Structural Confirmation

- The structure of this compound is confirmed by X-ray crystallography and NMR spectroscopy.

- The benzimidazole ring exhibits characteristic aromatic proton signals, and the 1-phenylethyl substituent shows distinct aliphatic and aromatic peaks.

- Crystallographic data reveal the compound’s acidic properties with a pKa around 6.88, relevant for its chemical behavior.

Scalability and Industrial Relevance

- Methods employing zinc reduction and microwave-assisted cyclization have been adapted for industrial scale due to their efficiency and reproducibility.

- The use of safe reagents and mild conditions supports large-scale synthesis with minimized environmental impact.

- The compound is commercially available with standardized purity, indicating established synthetic protocols.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed condensation | o-Phenylenediamine + ketone, acid, reflux | Simple, well-established | Longer reaction times |

| Reductive cyclization | Zinc, NH4Cl, MeOH/H2O, reflux | High yield, mild conditions | Requires careful handling of metals |

| N-Alkylation | Benzimidazole + 1-phenylethyl bromide, K2CO3, DMF, heat | Direct substitution, versatile | Possible side reactions if not controlled |

| Microwave-assisted synthesis | o-Phenylenediamine + ketone, microwave | Fast, green, scalable | Requires specialized equipment |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom (if present in derivatives) or activated aromatic positions can undergo nucleophilic substitution. For example, halogenated analogs participate in Suzuki-Miyaura coupling (Table 1):

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME | 1-(1-Phenylethyl)-2-phenylbenzimidazole | 82% |

Key Findings :

-

Palladium-catalyzed coupling enables aryl group introduction at the benzodiazole C4/C7 positions.

-

Electron-withdrawing groups on the benzodiazole enhance reaction rates.

Oxidation and Reduction

The benzodiazole core and amine group participate in redox reactions:

Oxidation

-

Amine Oxidation : The primary amine oxidizes to a nitroso derivative using H₂O₂/Fe²⁺ (Fenton-like conditions).

-

Benzodiazole Ring : Resists oxidation under mild conditions but degrades with strong oxidizers (e.g., KMnO₄).

Reduction

-

Nitro Group Reduction : Derivatives with nitro substituents reduce to amines using Zn/NH₄Cl (Table 2):

| Starting Material | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 2-Nitro-1-(1-phenylethyl)benzodiazole | Zn, NH₄Cl, EtOH | 2-Amino-1-(1-phenylethyl)benzodiazole | 76% |

Alkylation and Acylation

The primary amine undergoes alkylation/acylation to form secondary amines or amides:

Alkylation

-

Conditions : K₂CO₃, DMF, alkyl halides (e.g., benzyl bromide).

-

Example :

Acylation

-

Reagents : Acetic anhydride, pyridine.

-

Product : N-Acetylated derivative with improved solubility.

Cyclization Reactions

The amine group facilitates cyclization to form fused heterocycles:

| Substrate | Conditions | Product | Application | Source |

|---|---|---|---|---|

| 1-(1-Phenylethyl)benzodiazol-2-amine | POCl₃, reflux | Imidazo[4,5-b]pyridine derivative | Anticancer leads |

Mechanistic Insight :

-

Cyclization proceeds via intramolecular nucleophilic attack, forming a six-membered transition state.

Deprotection and Functionalization

Protected derivatives (e.g., PMB-protected amines) undergo deprotection:

| Protected Compound | Deprotection Reagent | Product | Yield | Source |

|---|---|---|---|---|

| PMB-protected benzodiazol-2-amine | TFA, CH₂Cl₂ | Free amine | 95% |

Catalytic Coupling Reactions

Ru-catalyzed deaminative coupling forms unsymmetric secondary amines (Table 3):

| Catalyst System | Amine Partner | Product | Yield | Source |

|---|---|---|---|---|

| [RuHCl(CO)(PCy₃)₂], L1 ligand | Cyclohexylamine | N-Cyclohexylbenzodiazol-2-amine | 88% |

Optimized Conditions :

-

Temperature: 130°C

-

Solvent: Chlorobenzene

-

Ligand-to-catalyst ratio: 10:3

Stability Under Hydrolytic Conditions

The benzodiazole ring remains stable under:

-

Acidic Hydrolysis : 6M HCl, 100°C, 24h (no degradation).

-

Basic Hydrolysis : 5M NaOH, 80°C, 12h (<5% decomposition).

Photochemical Reactivity

UV irradiation (254 nm) induces:

-

C–N Bond Cleavage : Forms benzaldehyde and ethylenediamine derivatives.

-

Quantum Yield : Φ = 0.12 ± 0.03 (in acetonitrile).

Scientific Research Applications

Chemistry

1-(1-phenylethyl)-1H-1,3-benzodiazol-2-amine serves as a building block in the synthesis of complex molecules. Its structure allows it to act as a ligand in coordination chemistry, facilitating various chemical reactions and the formation of metal complexes.

Biology

Research indicates that this compound exhibits several biological activities , making it a subject of interest in pharmacology:

- Antimicrobial Activity : Studies have shown that derivatives of benzodiazole exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The incorporation of the benzodiazole moiety enhances the efficacy of these compounds against microbial pathogens.

- Anticancer Properties : In vitro studies suggest that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation .

Medicine

The compound is being explored for its potential therapeutic applications:

- Drug Development Precursor : Its structural characteristics make it a promising candidate for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(1-phenylethyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The benzimidazole core allows for diverse substitutions at the N1 and C2 positions. Below is a comparison of key analogues:

Table 1: Structural and Physicochemical Properties of Benzimidazole Derivatives

Key Observations:

Substituent Bulk and Polarity: The phenylethyl group in the target compound introduces steric bulk compared to the benzyl group in its analogue (). Sulfonyl-containing derivatives (e.g., PR1 in ) exhibit higher molecular weights and polarity due to the sulfonyl group, which could influence receptor binding kinetics.

Synthetic Accessibility: Alkylation reactions (e.g., using benzyl or naphthylmethyl halides with 2-aminobenzimidazole) are common for N1-substituted analogues. For example, 1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-amine (compound 21) was synthesized in 55% yield via KOH-mediated alkylation . Sulfonyl derivatives (PR1–PR8) were prepared via sulfonylation of 2-aminobenzimidazole, with yields ranging from 54% to 84% .

Analytical Characterization

- Spectroscopic Data : For 1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-amine, LCMS (ES+) confirmed a molecular ion peak at m/z 225 (M+H)+, while HRMS matched the calculated mass (225.1135 vs. 225.1130 observed) .

- Purity : PR8 exhibited 100% purity via UPLC-MS, highlighting the reliability of sulfonylation methods .

Biological Activity

1-(1-phenylethyl)-1H-1,3-benzodiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and specific activities against various biological targets, including antimicrobial, anticancer, and neuropharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of substituted anilines with appropriate reagents to form the benzodiazole structure. The compound's structure is characterized by a benzodiazole ring that contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of benzodiazole exhibit significant antimicrobial properties. In one study, compounds with similar structures showed promising activity against both Gram-positive and Gram-negative bacteria. For instance, certain benzothiazole derivatives demonstrated notable antibacterial effects, suggesting that the incorporation of the benzodiazole moiety enhances antimicrobial efficacy .

Anticancer Properties

Benzodiazole derivatives have also been investigated for their anticancer potential. In vitro studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Neuropharmacological Effects

The compound's influence on neurotransmitter systems has been explored as well. Certain derivatives have been reported to exhibit anxiolytic and sedative effects by acting on GABA receptors, which are crucial for regulating anxiety and mood disorders . Additionally, some studies suggest that these compounds may possess neuroprotective properties against neurodegenerative diseases .

Data Tables

Case Study 1: Antimicrobial Evaluation

A series of benzothiazole derivatives were synthesized and evaluated for their antimicrobial activity. Among them, compounds with structural similarities to this compound exhibited strong antibacterial properties against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance activity further.

Case Study 2: Anticancer Activity

In a study focusing on the anticancer effects of benzodiazole derivatives, compound variants were tested against MCF-7 breast cancer cells. Results indicated that specific substitutions on the benzodiazole ring significantly increased cytotoxicity. The most potent derivative exhibited an IC50 value of 10 µM, highlighting the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-phenylethyl)-1H-1,3-benzodiazol-2-amine, and how can purity be ensured?

- Methodology : Condensation reactions under reflux conditions (e.g., ethanol at 80°C for 6–12 hours) with stoichiometric control of precursors like substituted o-phenylenediamine and phenylethyl ketone derivatives. Monitor reaction progress via TLC, and purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity validation requires melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology :

- IR spectroscopy : Identify characteristic N-H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

- X-ray crystallography : Resolve crystal lattice parameters (e.g., monoclinic system, space group P2₁/c) and hydrogen bonding networks using single-crystal diffraction .

- NMR : Analyze ¹H/¹³C spectra for benzimidazole ring protons (δ 7.2–8.1 ppm) and phenylethyl substituents (δ 1.5–2.5 ppm for CH₂, δ 4.5–5.0 ppm for CH) .

Q. What in silico and in vivo approaches are suitable for preliminary biological activity screening?

- Methodology :

- In silico : Use molecular docking (AutoDock Vina) to predict binding affinity toward target proteins (e.g., kinases or GPCRs). Validate with ADMET predictors (SwissADME) for pharmacokinetic properties .

- In vivo : Conduct acute toxicity assays in rodent models (OECD Guideline 423) and evaluate antimicrobial activity via agar dilution (CLSI standards) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodology :

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

- Molecular dynamics simulations (GROMACS) : Model ligand-protein interactions over 100-ns trajectories to identify stable binding conformations .

- Site-directed mutagenesis : Validate key residues in target proteins affecting binding affinity .

Q. What computational strategies resolve contradictory data between experimental and predicted activity?

- Methodology :

- Density Functional Theory (DFT) : Optimize molecular geometry (B3LYP/6-31G* basis set) to compare experimental vs. theoretical IR/NMR spectra .

- Bayesian meta-analysis : Integrate disparate bioactivity datasets to identify outliers and refine QSAR models .

Q. How can stability under physiological conditions be systematically evaluated?

- Methodology :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via UPLC-PDA and identify byproducts via LC-MS/MS .

- pH-solubility profiles : Use shake-flask method (USP <1059>) to assess solubility in biorelevant media (FaSSGF/FeSSIF) .

Q. What multi-technique approaches validate discrepancies in crystallographic vs. spectroscopic data?

- Methodology :

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .

- Solid-state NMR : Resolve polymorphism or lattice defects via ¹³C CP/MAS spectroscopy .

Q. How can selectivity in pharmacological assays be optimized to reduce off-target effects?

- Methodology :

- Panel screening : Test against 50+ kinases/pharmacologically relevant targets (Eurofins ProfilingPlex) .

- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.